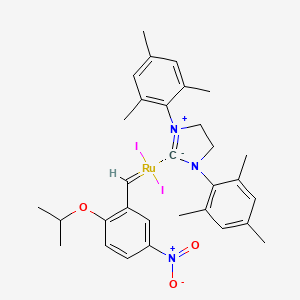![molecular formula C43H58ClFeNNiP2- B6289727 Chloro(4-cyanophenyl){(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyl (diphenylphosphine)}nickel(II) CAS No. 2049086-36-2](/img/structure/B6289727.png)
Chloro(4-cyanophenyl){(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyl (diphenylphosphine)}nickel(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organometallic compound involving a nickel(II) center. It contains a cyanophenyl group, a ferrocenyl group, and a diphenylphosphine group .
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the typical features of organometallic complexes, with the metal center (nickel) coordinated to the various organic ligands .Chemical Reactions Analysis
As an organometallic compound, this complex could be involved in various types of reactions, including catalytic processes. For example, nickel complexes are often used in cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the nature of the ligands and the metal center. For example, the presence of the ferrocenyl group could impart redox properties to the compound .Scientific Research Applications
Photocytotoxic Agents in Cancer Therapy
This compound has been utilized in the synthesis of meso-(4′-cyanophenyl) porphyrins , which exhibit efficient photocytotoxicity against cancer cells, such as the A549 lung cancer cell line . These porphyrins can intercalate with DNA and, upon light activation, induce photocleavage, leading to cell death. This application is particularly promising for developing targeted cancer therapies that minimize damage to healthy cells.
Synthesis of Cyclopropanes
Cyclopropanes are a class of compounds with significant interest due to their presence in natural products and utility in medicinal chemistry. The compound can catalyze reactions leading to the synthesis of cyclopropanes, which are valuable building blocks in organic synthesis . This application underscores the role of such nickel complexes in facilitating challenging chemical transformations.
Stabilization of Peroxides
In the field of industrial chemistry, this nickel compound can aid in the selective synthesis and stabilization of peroxides, such as methyl ethyl ketone peroxide (MEKPO) . The stabilization is achieved through the formation of hydrogen bonds within an extended crystalline network, which is crucial for the safe handling and storage of these reactive species.
DNA Interactions and Cleavage
The compound has shown potential in mediating interactions with DNA, which is a cornerstone in the study of genetics and biochemistry . By binding to DNA, it can facilitate the study of DNA structure, function, and its interactions with other molecules, as well as being used for DNA cleavage in genetic engineering applications.
Medicinal Chemistry and Drug Discovery
Nickel complexes, such as the one described, are often explored for their pharmaceutical applications. They can serve as intermediates in the synthesis of chloro-containing molecules, which are prevalent in a variety of drugs . This highlights the compound’s role in the development of new therapeutic agents.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
benzonitrile;chloronickel;cyclopentane;dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44P2.C7H4N.C5H10.ClH.Fe.Ni/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;8-6-7-4-2-1-3-5-7;1-2-4-5-3-1;;;/h2-3,6-9,15-18,25,28-31H,4-5,10-14,19-24H2,1H3;2-5H;1-5H2;1H;;/q;-1;;;;+1/p-1/t25-,30?,31?;;;;;/m1...../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSAOIBZIZNXRK-BAEAESNCSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC1P(C2CCCCC2)C3CCCCC3)P(C4=CC=CC=C4)C5=CC=CC=C5.C1CCCC1.C1=CC(=CC=[C-]1)C#N.Cl[Ni].[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCCC1P(C2CCCCC2)C3CCCCC3)P(C4=CC=CC=C4)C5=CC=CC=C5.C1CCCC1.C1=CC(=CC=[C-]1)C#N.Cl[Ni].[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H58ClFeNNiP2- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
800.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 156009179 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289652.png)
![[(5S)-Spiro[5,7-dihydrocyclopenta[b]pyridine-6,4-piperidin-1-ium]-5-yl]ammonium dichloride](/img/structure/B6289664.png)
![Dichloro(di-mu-chloro)bis[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]dipalladium(II), 97%](/img/structure/B6289670.png)

![1,3-Bis(2,4,6-triMePh)-4-[(triMeammonio)Me]imidazolidin-2-ylidene]-(2-iPrO-5-nitrobenzylidene)diClRu(II)Cl nitro-StickyCat Cl](/img/structure/B6289678.png)
![[AlPhos Palladium complex]](/img/structure/B6289682.png)



![Chloro(4-cyanophenyl){(R)-1-[(S)-2-(bis(4-fluorophenyl)phosphinoferrocenyl]ethyl(di-t-butylphosphine)}nickel(II)](/img/structure/B6289709.png)
![Dichloro[rel-[N(S)]-N-[2-[(R)-methylthio-S]ethyl]-4-morpholineethanamine-NN4,N4](triphenylphosphine)ruthenium(II)](/img/structure/B6289714.png)
![Chloro(4-cyanophenyl){(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyl (dicyclohexylphosphine)}nickel(II)](/img/structure/B6289720.png)
![3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B6289734.png)